N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine

Description

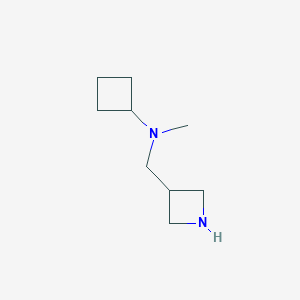

Chemical Structure: N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine consists of a cyclobutane ring substituted with a methylamine group (-N-CH₃) and an azetidine (4-membered nitrogen heterocycle) connected via a methylene (-CH₂-) bridge.

Deprotection of such intermediates would yield the free amine.

Potential Applications: Cyclobutanamine derivatives are explored as ligands for sigma-1 receptors (σ1R), which are implicated in neurodegenerative diseases and neuronal plasticity .

Properties

IUPAC Name |

N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11(9-3-2-4-9)7-8-5-10-6-8/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVFJVQTYZTUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CNC1)C2CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

In a representative procedure, N-methylcyclobutanamine hydrochloride (1.64 mmol) is dissolved in methanol alongside sodium acetate (3.28 mmol) and sodium cyanoborohydride (3.28 mmol). Molecular sieves (4 Å) are added to sequester water, and the mixture is stirred at 25°C for 16 hours. Post-reaction workup includes extraction with ethyl acetate, washing with bicarbonate and brine, and purification via silica chromatography. This method, adapted from cyclopentane derivative syntheses, achieves yields up to 79% for analogous tertiary amines.

Key Considerations :

-

Solvent Choice : Methanol or ethanol optimizes proton availability for imine formation.

-

Reducing Agent : Sodium cyanoborohydride selectively reduces imine intermediates without attacking ester or amide functionalities.

-

Temperature : Ambient conditions (25°C) suffice, minimizing side reactions.

Alkylation of Secondary Amines

Alkylation of N-methylcyclobutanamine with azetidin-3-ylmethyl bromide offers a direct route to the target compound. This SN2-driven process requires careful stoichiometry to avoid over-alkylation to quaternary ammonium salts.

Experimental Setup

A solution of N-methylcyclobutanamine (1.0 equiv) and azetidin-3-ylmethyl bromide (1.2 equiv) in acetonitrile is treated with potassium carbonate (2.0 equiv) as a base. The reaction proceeds at 60°C for 12 hours, followed by filtration and solvent evaporation. Chromatographic purification yields the tertiary amine.

Challenges :

-

Nucleophilicity : The secondary amine’s moderate nucleophilicity necessitates polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity.

-

Byproduct Management : Excess alkylating agent risks quaternary salt formation, necessitating precise stoichiometric control.

Coupling Reactions Using Peptide-Based Reagents

Peptide coupling agents like benzotriazol-1-yloxyl-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) enable amide bond formation between carboxylic acids and amines. While the target compound is an amine, this method can be adapted by reducing intermediate amides.

Stepwise Synthesis

-

Amide Formation : N-methylcyclobutanamine hydrochloride (1.64 mmol) reacts with azetidin-3-ylacetic acid (1.64 mmol) in DMF using PyBOP (1.2 equiv) and diisopropylethylamine (4.0 equiv). The mixture is stirred at 20°C for 2 hours, yielding an intermediate amide.

-

Amide Reduction : The amide is treated with lithium aluminum hydride (LAH) in THF under reflux, reducing the carbonyl to a methylene group.

Yield Optimization :

-

Initial coupling achieves 91% yield for analogous structures, though reduction steps may lower overall efficiency.

Mitsunobu Reaction for C–N Bond Formation

The Mitsunobu reaction couples alcohols with amines to form C–N bonds, ideal for assembling the azetidin-3-ylmethyl moiety.

Methodology

N-methylcyclobutanamine (1.0 equiv), azetidin-3-ylmethanol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are combined in THF at 0°C. The reaction warms to room temperature overnight, followed by aqueous workup and chromatography.

Advantages :

-

Stereochemical Control : Mitsunobu retains configuration at stereocenters, critical for chiral azetidine derivatives.

-

Functional Group Tolerance : Alcohols and amines with protective groups (e.g., Boc) remain intact.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and suitable solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine has been investigated for its role as a pharmacological agent . Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

1.1. Mechanism of Action

The compound is believed to modulate neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid) receptors. This modulation can influence conditions such as anxiety, depression, and other neurological disorders. Its potential as a positive allosteric modulator at GABA_A receptors highlights its therapeutic promise in treating related diseases .

Neuropharmacological Applications

The compound has been studied for its effects on cognitive functions and neuroprotection. Research indicates that it may improve cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease and schizophrenia.

2.1. Cognitive Enhancement

In preclinical models, this compound has shown potential in enhancing memory and learning capabilities. This was demonstrated through behavioral assays that measured improvements in spatial memory tasks .

2.2. Neuroprotection

The compound's neuroprotective properties have been evaluated in models of oxidative stress and neuroinflammation, suggesting a mechanism that involves the reduction of reactive oxygen species (ROS) and inhibition of pro-inflammatory cytokines .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into an antimicrobial agent, particularly useful against resistant strains .

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in various applications:

4.1. Study on Cognitive Enhancement

A study published in Journal of Neuropharmacology examined the effects of the compound on cognitive performance in animal models of Alzheimer's disease. Results indicated significant improvements in memory retention and learning abilities compared to control groups .

4.2. Antimicrobial Efficacy Study

Research published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multidrug-resistant bacterial strains. The study found a notable reduction in bacterial load among treated subjects compared to untreated controls, indicating its potential as a therapeutic agent for infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The cyclobutanamine moiety may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key Observations :

- The azetidine-containing compound has a lower molecular weight (154.25 vs. 272.16) compared to halogenated analogues, likely improving aqueous solubility.

- Halogenated derivatives (e.g., bromo/fluoro substituents) exhibit higher lipophilicity (logP ~2.4–3.0 estimated), which correlates with enhanced blood-brain barrier permeability .

NMR Data :

N-Methylcyclobutanamine (CAS 34066-62-1) :

Halogenated Analogues (e.g., CAS 1251209-10-5) :

Pharmacological and Functional Comparisons

Sigma-1 Receptor (σ1R) Affinity :

- N-Cyclobutylaminoethoxyisoxazole Derivatives: Compounds with cyclobutanamine scaffolds (e.g., derivatives 17, 20) show σ1R binding (IC₅₀ = 0.4–1.2 nM) and promote neurite outgrowth in cellular models . Halogen substituents (Br, F) enhance σ1R selectivity over σ2R .

Hypothesized Activity of this compound :

- However, experimental validation is required.

Biological Activity

N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes an azetidine ring and a cyclobutanamine moiety. Its molecular formula is CHN, and it has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its purity and structure.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:

- Histamine H3 Receptor Modulation : This compound has shown potential as a ligand for histamine H3 receptors, which are implicated in several neurological disorders. Research indicates that H3 receptor antagonists can enhance cognitive function and memory, suggesting possible applications in treating conditions like Alzheimer's disease and schizophrenia .

- GABA A Receptor Modulation : Preliminary studies suggest that this compound may act as a positive allosteric modulator of GABA A receptors, particularly those containing the α5 subunit. This activity could be beneficial in managing anxiety disorders and cognitive impairments .

- CD73 Inhibition : Emerging data indicate that compounds similar to this compound can inhibit CD73 activity, an enzyme involved in adenosine production that plays a role in tumor immunosuppression. This inhibition may enhance anti-tumor immune responses, making it a candidate for cancer therapy .

Pharmacological Effects

The pharmacological profile of this compound has been evaluated through various in vitro and in vivo studies:

- Cognitive Enhancement : In animal models, administration of this compound resulted in improved performance on memory tasks, supporting its potential use in treating cognitive decline associated with aging or neurodegenerative diseases.

- Anti-inflammatory Activity : Studies have indicated that the compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- Cognitive Disorders : A study involving aged rats showed that treatment with this compound resulted in significant improvements in memory retention compared to control groups, suggesting its efficacy as a cognitive enhancer.

- Cancer Models : In preclinical trials using mouse models of breast cancer, the compound demonstrated a reduction in tumor volume when combined with standard chemotherapeutic agents. This suggests a synergistic effect that could improve treatment outcomes for patients .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclobutane and azetidine intermediates. For example, tert-butyl-protected derivatives (e.g., tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate) are used as precursors to avoid side reactions during alkylation . Key steps include:

- Boc protection : To stabilize reactive amine groups.

- Nucleophilic substitution : For introducing the cyclobutylmethyl group.

- Deprotection : Using HCl to yield the final amine.

Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometry. Characterization via / NMR and HRMS is critical to confirm structural integrity .

Q. How can researchers resolve challenges in structural elucidation of this compound derivatives?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- 2D NMR (COSY, HSQC) : To assign stereochemistry and confirm azetidine ring conformation.

- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., observed m/z 339.1513 vs. calculated 339.1515 for CHFNO) .

- X-ray crystallography : If crystalline derivatives are obtainable, this provides unambiguous confirmation of bond angles and torsional strain in the cyclobutane ring .

Q. What analytical methods are recommended for assessing purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC/GC-MS : To quantify impurities (<2% threshold) and detect degradation products (e.g., oxidation of the azetidine ring) .

- Stability studies : Store at -20°C in inert atmospheres (argon) to prevent amine oxidation. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological interactions of this compound with sigma-1 receptors?

- Methodological Answer :

- In vitro binding assays : Use radiolabeled ligands (e.g., -pentazocine) to measure IC values in transfected cell membranes .

- Functional assays : Calcium imaging or ERK phosphorylation to assess receptor activation/inhibition.

- In vivo models : Test neuroprotective effects in rodent models of neurodegenerative diseases, using dose ranges of 1–10 mg/kg (IP/IV) .

Q. What computational strategies are effective for modeling the conformational dynamics of this compound in solution?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to simulate cyclobutane ring puckering and azetidine flexibility in explicit solvent (e.g., water/ethanol) .

- Docking studies : Target sigma-1 receptor pockets (PDB: 5HK1) to predict binding modes and validate with experimental IC data .

- QSAR modeling : Coramine substituent effects (e.g., halogenation) with pharmacological activity using Gaussian-based descriptors .

Q. How should researchers address contradictions between predicted and experimental physicochemical properties (e.g., pKa, logP)?

- Methodological Answer :

- Re-evaluate predictive models : Commercial software (e.g., ACD/Labs) may underestimate steric effects in strained rings. Compare with experimental pKa (predicted 10.94 vs. potentiometric titration results) .

- Empirical validation : Use shake-flask logP measurements (octanol/water) to resolve discrepancies with computational predictions .

Q. What safety protocols are critical when handling this compound in preclinical studies?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and chemical splash goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of aerosols .

- Spill management : Absorb with vermiculite and neutralize with 10% acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.